Sodium 4-hydroxypentanoate

説明

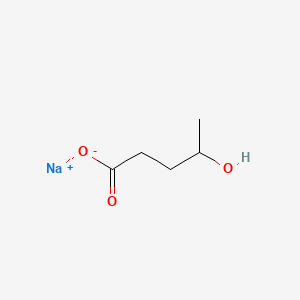

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;4-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFTCUCXBRUTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-37-9 | |

| Record name | sodium 4-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Sodium 4-hydroxypentanoate?

An In-depth Technical Guide to the Chemical Properties of Sodium 4-hydroxypentanoate

Foreword

To the dedicated researcher, scientist, and innovator in drug development, this document serves as a comprehensive technical guide on the chemical properties of Sodium 4-hydroxypentanoate. This molecule, situated at the intersection of sustainable chemistry and pharmacology, presents a unique profile worthy of in-depth study. As the sodium salt of 4-hydroxypentanoic acid (also known as γ-hydroxyvaleric acid or GHV), it is not only a derivative of the biomass-derived platform chemical γ-valerolactone (GVL) but also an analog of the potent neurotransmitter γ-hydroxybutyric acid (GHB).[1][2][3] This guide eschews a rigid template, instead adopting a structure that logically unfolds the molecule's characteristics, from its fundamental identity to its complex reactivity and biological context. Our objective is to provide a foundational resource that is both scientifically rigorous and practically applicable, empowering further research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. Sodium 4-hydroxypentanoate is a chiral molecule possessing a carboxylate anion and a secondary alcohol. Its identity is formally captured by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | sodium;4-hydroxypentanoate | [4] |

| CAS Number | 56279-37-9 | [4] |

| Molecular Formula | C₅H₉NaO₃ | [4] |

| Molecular Weight | 140.11 g/mol | [4] |

| Canonical SMILES | CC(CCC(=O)[O-])O.[Na+] | [4] |

| InChI Key | MEGFTCUCXBRUTB-UHFFFAOYSA-M | [4] |

The molecule's structure, featuring a hydroxyl group at the C-4 position, imparts specific reactivity and stereochemical considerations.

Caption: 2D structure of Sodium 4-hydroxypentanoate.

Physicochemical Characteristics

The physical and chemical properties of Sodium 4-hydroxypentanoate dictate its behavior in various systems, from reaction vessels to biological matrices. As an ionic salt, it is readily soluble in water and other polar solvents.[1] The properties of its parent acid are crucial for understanding its pH-dependent behavior.

| Property | Value | Source |

| pKa (4-hydroxypentanoic acid) | 4.686 (at 18 °C) | [1][5] |

| Appearance | Colorless to light yellow liquid (for parent acid) | [5] |

| Boiling Point (parent acid) | 277.3 °C (Predicted) | [5] |

| Density (parent acid) | 1.140 g/cm³ (Predicted) | [5] |

| XLogP3 (parent acid) | -0.2 | [6] |

| Hydrogen Bond Donor Count (parent acid) | 2 | [6] |

| Hydrogen Bond Acceptor Count (parent acid) | 3 | [6] |

The pKa value of ~4.69 indicates that in biological systems (pH ~7.4), the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form. This has significant implications for its membrane permeability and interaction with biological targets.

Synthesis and Formation Pathways

Sodium 4-hydroxypentanoate is not typically synthesized directly but is formed via the neutralization of its parent acid, which can be sourced from renewable feedstocks.

Synthesis from Levulinic Acid

The most industrially relevant route begins with levulinic acid, a key platform chemical derived from lignocellulosic biomass.[1] The synthesis involves a two-step process:

-

Catalytic Hydrogenation: The ketone group of levulinic acid is selectively reduced to a secondary alcohol, yielding 4-hydroxypentanoic acid. This is typically achieved using a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), under a hydrogen atmosphere.[1]

-

Neutralization: The resulting 4-hydroxypentanoic acid is then titrated with a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to yield the final sodium salt.

Caption: Key synthesis pathways for Sodium 4-hydroxypentanoate.

Formation from γ-Valerolactone (GVL)

An alternative and highly relevant formation route is the base-catalyzed hydrolysis (ring-opening) of γ-valerolactone (GVL).[7] GVL is itself a major value-added chemical produced from levulinic acid.[8] In the presence of a base like sodium hydroxide, the lactone ring readily opens to form Sodium 4-hydroxypentanoate. This reaction is reversible and exists in a pH-dependent equilibrium.[7]

Experimental Protocol: Synthesis via Hydrogenation of Levulinic Acid

-

Objective: To synthesize 4-hydroxypentanoic acid from levulinic acid for subsequent conversion to the sodium salt.

-

Materials:

-

Levulinic acid

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

Deionized water (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Prepare a solution of levulinic acid in deionized water (e.g., 10-20 wt%).[1]

-

Add the Ru/C catalyst to the solution (e.g., 1-5 wt% relative to levulinic acid).

-

Transfer the mixture to the high-pressure autoclave reactor.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to eliminate all air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

-

Heat the reactor to the target temperature (e.g., 80-120 °C) and begin vigorous stirring.

-

Maintain the reaction for a specified duration (e.g., 2-6 hours), monitoring hydrogen uptake to gauge reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen gas.

-

Recover the reaction mixture and separate the catalyst by filtration. The resulting aqueous solution contains 4-hydroxypentanoic acid.

-

To obtain Sodium 4-hydroxypentanoate, the solution can be carefully neutralized by titration with a standardized NaOH solution to a pH of 7.0. The water can then be removed under reduced pressure if the solid salt is desired.

-

Chemical Reactivity and Stability

The bifunctional nature of Sodium 4-hydroxypentanoate governs its reactivity. The interplay between its hydroxyl and carboxylate groups is central, particularly its equilibrium with GVL.

pH-Dependent Equilibrium with γ-Valerolactone (GVL)

The most critical chemical property of Sodium 4-hydroxypentanoate in aqueous solution is its equilibrium with GVL.[7]

-

Under Basic or Neutral Conditions (pH > 6): The carboxyl group is deprotonated, forming the carboxylate anion. This ionic form is stable and the equilibrium strongly favors the open-chain Sodium 4-hydroxypentanoate.[7]

-

Under Acidic Conditions (pH < 4): The carboxylate is protonated to form the neutral carboxylic acid, 4-hydroxypentanoic acid. This allows for a rapid, acid-catalyzed intramolecular esterification (lactonization) where the hydroxyl group attacks the carboxylic acid, eliminating water and forming the stable five-membered ring of GVL.[1][9]

This dynamic is crucial for applications where pH control is paramount, such as in drug formulation or biomass processing.

Caption: The pH-dependent equilibrium between the salt and its lactone.

Stability Profile

-

Thermal Stability: As a salt, Sodium 4-hydroxypentanoate is expected to be a stable solid with a high melting point. In solution, upon heating under neutral or acidic conditions, its degradation pathway would primarily involve conversion to the more volatile GVL.

-

Hydrolytic Stability: The term 'hydrolytic stability' for this compound is nuanced. The carboxylate form is stable against hydrolysis. However, as described above, changes in pH can drive the equilibrium towards its parent acid and subsequent lactonization.[10] For practical purposes, in buffered solutions at pH 7 or higher, it can be considered hydrolytically stable.

Spectroscopic Analysis Workflow

Unambiguous structural confirmation of Sodium 4-hydroxypentanoate relies on a combination of spectroscopic techniques. The following workflow outlines the key methods and expected results for the analysis of the parent acid, 4-hydroxypentanoic acid, which is more amenable to analysis in common organic solvents.

Caption: A typical workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. For 4-hydroxypentanoic acid in a solvent like CDCl₃ or D₂O:

-

¹H NMR:

-

~1.2 ppm (doublet, 3H): The methyl protons (CH₃) at C-5, split by the proton on C-4.

-

~1.6-1.9 ppm (multiplet, 2H): The methylene protons (CH₂) at C-3.

-

~2.4 ppm (triplet, 2H): The methylene protons (CH₂) at C-2, adjacent to the carbonyl group.

-

~3.8-4.0 ppm (multiplet, 1H): The methine proton (CH) at C-4, bearing the hydroxyl group.

-

Variable (broad singlet, 2H): The protons of the carboxylic acid (COOH) and hydroxyl (OH) groups. Their chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

-

~23 ppm: C-5 (CH₃)

-

~30-35 ppm: C-2 and C-3 (CH₂)

-

~65-70 ppm: C-4 (CH-OH)

-

~175-180 ppm: C-1 (C=O of the carboxylate/acid)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

~3400-3200 cm⁻¹ (broad): A strong, broad absorption indicating the O-H stretching vibration of the hydroxyl group, likely hydrogen-bonded.[11]

-

~3300-2500 cm⁻¹ (very broad): O-H stretching of the carboxylic acid group.

-

~2970-2850 cm⁻¹ (medium): C-H stretching vibrations of the alkyl chain.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid group. For the sodium salt, this is replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch around 1610-1550 cm⁻¹ and a symmetric stretch around 1420-1300 cm⁻¹ .[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data. Using electrospray ionization (ESI) in negative mode for the sodium salt, the expected primary ion would be the [M-Na]⁻ anion at m/z 117.05, corresponding to the deprotonated 4-hydroxypentanoate. Fragmentation would likely involve the loss of water (H₂O) or carbon dioxide (CO₂).

Biological and Pharmacological Context

The chemical properties of Sodium 4-hydroxypentanoate are directly relevant to its biological activity, which is primarily understood through its relationship with GHB.

-

GHB Analogue: Sodium 4-hydroxypentanoate is the salt of 4-hydroxyvaleric acid (GHV), which is a known prodrug and analogue of γ-hydroxybutyric acid (GHB).[2][12] GHB is a neurotransmitter and a central nervous system (CNS) depressant that acts on both the GABA-B and dedicated GHB receptors.[2]

-

Potential Pharmacological Activity: Due to its structural similarity to GHB, Sodium 4-hydroxypentanoate is investigated for similar CNS depressant effects.[12] It is listed as a GHB receptor agonist.[12] This activity is critical for researchers in pharmacology and drug development exploring novel sedatives, hypnotics, or treatments for conditions like narcolepsy.[2]

-

Biopolymer Precursor: In the field of biotechnology, 4-hydroxypentanoic acid is of interest as a monomer that can be incorporated into polyhydroxyalkanoates (PHAs) by certain microorganisms.[1] PHAs are biodegradable polyesters with potential applications as sustainable plastics.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Sodium 4-hydroxypentanoate is classified as a substance that requires careful handling.

-

Hazards:

-

Precautions:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, or vapors.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion

Sodium 4-hydroxypentanoate is a chemically versatile molecule with significant properties that command the attention of researchers across multiple disciplines. Its synthesis from renewable resources like levulinic acid positions it as a sustainable chemical building block.[1] Its defining chemical characteristic is the pH-dependent equilibrium with its cyclic lactone form, GVL, which dictates its stability and reactivity in aqueous environments.[7] The spectroscopic signatures provide a clear fingerprint for its identification and analysis. Finally, its structural relationship to the neurotransmitter GHB confers a pharmacological profile of significant interest for drug development, while its role as a monomer for bioplastics highlights its potential in materials science.[1][12] This guide has provided a technical foundation upon which further, more specialized investigations can be built.

References

-

Depressant - Wikipedia. (n.d.). Retrieved from [Link]

-

Sodium 4-hydroxypentanoate. (n.d.). PubChem. Retrieved from [Link]

-

γ-Hydroxybutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

-

(4S)-4-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Sodium 5-hydroxypentanoate. (n.d.). PubChem. Retrieved from [Link]

- Al-Naddaf, Q., et al. (2023). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]

-

Reversible ring opening of (S)-GVL at different pH. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Hydroxyvaleric acid. (n.d.). PubChem. Retrieved from [Link]

- Degradation of sodium co-intercalation chemistry and ether-derived interphase on graphite anodes during calendar aging. (2022). Energy & Environmental Science (RSC Publishing).

-

γ-Valerolactone - Wikipedia. (n.d.). Retrieved from [Link]

- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.

- Huang, X. (2021). An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts.

- Lagutina, E. A., et al. (2024). Features of the Thermal Degradation of Sodium Hyaluronates with Different Molecular Weights.

- Horsman, G. P., et al. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.

- Voigt, J., & Kümmerer, K. (2021).

- Salt Analysis. (n.d.).

-

GVL synthetic pathway. 4‐HPA=4‐hydroxypentanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved from [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- Snape, T. J., et al. (2010).

- Analytical Techniques:IR, NMR, Mass Spect - Part 3 of 4 Exam Prep. (n.d.). Pearson.

-

4-hydroxypentanoic acid, 13532-37-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Sodium 4-Hydroxy-4-methylpentanoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxypentanoic Acid | High-Purity Reagent [benchchem.com]

- 4. Sodium 4-hydroxypentanoate | C5H9NaO3 | CID 23709111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxyvaleric acid | 13532-37-1 [chemicalbook.com]

- 6. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 9. "An Examination of γ-valerolactone Ring Opening and Decarboxylation in " by Xinlei Huang [surface.syr.edu]

- 10. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Depressant - Wikipedia [en.wikipedia.org]

Elucidation of the Chemical Structure of Sodium 4-hydroxypentanoate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of Sodium 4-hydroxypentanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide establishes a self-validating system for confirming the molecular structure. Detailed, step-by-step protocols for each analytical technique are provided, grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction and Foundational Overview

Sodium 4-hydroxypentanoate is the sodium salt of 4-hydroxypentanoic acid (also known as γ-hydroxyvaleric acid or GHV). It is structurally related to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. The precursor to this molecule is often γ-valerolactone (GVL), a common bio-based solvent, which can be converted to the open-chain sodium salt under basic conditions[1][2]. Given its relationship to controlled substances and its origins from industrial solvents, rigorous and unequivocal confirmation of its chemical structure is paramount in any research or development context to ensure purity, safety, and efficacy.

This guide outlines the logical progression of analytical techniques required to confirm the identity of Sodium 4-hydroxypentanoate, starting from its fundamental properties and likely synthetic origin.

Predicted Physicochemical Properties

A preliminary analysis based on the proposed structure is the first step in any elucidation workflow. This allows for the prediction of expected analytical outcomes.

| Property | Value | Source |

| Molecular Formula | C₅H₉NaO₃ | PubChem[3] |

| Molecular Weight | 140.11 g/mol | PubChem[3] |

| Parent Acid MW | 118.13 g/mol (for C₅H₁₀O₃) | PubChem[4] |

| Monoisotopic Mass | 140.0449 Da | PubChem[3] |

Synthesis Route and Impurity Considerations

A common and straightforward synthesis of Sodium 4-hydroxypentanoate involves the base-catalyzed ring-opening of γ-valerolactone (GVL). This reaction is typically performed by reacting GVL with a stoichiometric amount of sodium hydroxide in an aqueous solution[5].

Understanding this pathway is critical because the primary potential impurity is unreacted GVL. The analytical methods chosen must be able to clearly distinguish between the cyclic lactone starting material and the target open-chain carboxylate salt.

Diagram: Synthesis of Sodium 4-hydroxypentanoate from γ-Valerolactone.

Caption: Reaction scheme for the synthesis of Sodium 4-hydroxypentanoate.

The Spectroscopic Toolkit for Structure Elucidation

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is the first logical step as it directly measures the mass-to-charge ratio (m/z), providing immediate confirmation of the molecular weight. For an ionic compound like a sodium salt, Electrospray Ionization (ESI) is the technique of choice due to its "soft" ionization nature, which minimizes fragmentation and allows for the observation of ions directly from solution[6][7]. We will analyze the sample in both positive and negative ion modes to gain a complete picture.

Expected Data & Interpretation:

-

Negative Ion Mode (ESI-): The primary ion expected is the deprotonated parent acid, [M-H]⁻, which is the 4-hydroxypentanoate anion. This should appear at an m/z corresponding to the free acid minus one proton.

-

Positive Ion Mode (ESI+): While the compound is a sodium salt, adduct formation is common. We expect to see the sodium adduct of the parent acid, [M+Na]⁺, and potentially clusters with multiple sodium ions, such as [M-H+2Na]⁺.

| Ion Mode | Expected Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |

| ESI (-) | [C₅H₉O₃]⁻ | C₅H₉O₃⁻ | 117.0557 | Confirms mass of the carboxylate anion. |

| ESI (+) | [C₅H₁₀O₃+Na]⁺ | C₅H₁₀O₃Na⁺ | 141.0522 | Confirms mass of the neutral acid with a sodium adduct. |

| ESI (+) | [C₅H₉O₃Na+Na]⁺ | C₅H₉O₃Na₂⁺ | 163.0342 | Confirms the presence of the sodium salt. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and deionized water. This solvent system is compatible with ESI and promotes ionization[7].

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which are crucial for elemental composition determination[8].

-

Negative Ion Mode (-):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to approximately -3.0 to -4.5 kV.

-

Set the drying gas (N₂) temperature to 250-350 °C and the flow rate to 5-10 L/min.

-

Acquire data over a mass range of m/z 50-500.

-

-

Positive Ion Mode (+):

-

Reverse the polarity of the instrument.

-

Set the capillary voltage to approximately +3.0 to +4.5 kV.

-

Maintain other parameters and acquire data over the same mass range.

-

-

Data Analysis: Compare the observed accurate masses to the calculated values for the expected ions. A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key structural transformation from GVL to Sodium 4-hydroxypentanoate is the conversion of a cyclic ester (lactone) to an open-chain carboxylate and a hydroxyl group. These groups have highly characteristic absorption bands.

Expected Data & Interpretation: The IR spectrum will provide definitive evidence of the ring-opening reaction. The disappearance of the lactone carbonyl stretch and the appearance of carboxylate and hydroxyl stretches are the key diagnostic features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| Hydroxyl (O-H) | 3550 - 3200 (broad, strong) | Present | Confirms the presence of the alcohol group.[9] |

| Carboxylate (C=O asymm. stretch) | 1650 - 1540 (strong) | Present | Confirms the deprotonated carboxylate group.[10][11] |

| Carboxylate (C=O symm. stretch) | 1450 - 1360 (variable) | Present | Confirms the deprotonated carboxylate group.[11] |

| Alkyl (C-H) | 2950 - 2850 (medium/strong) | Present | Confirms the aliphatic backbone.[9] |

| Lactone Carbonyl (C=O) | ~1770 (strong) | Absent | Confirms complete hydrolysis of GVL starting material. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (e.g., ATR correction, baseline correction) and identify the characteristic absorption bands by comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a small molecule. By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the exact C-H framework. For a salt, the choice of solvent is critical; deuterium oxide (D₂O) is the ideal choice as it will readily dissolve the ionic compound and will not obscure the spectrum with solvent signals.

Structure and Predicted NMR Data:

| Position | ¹H NMR Prediction (in D₂O) | ¹³C NMR Prediction (in D₂O) |

| 1 | ~1.1 ppm (doublet, 3H) | ~25 ppm |

| 2 | ~2.2 ppm (triplet, 2H) | ~38 ppm |

| 3 | ~1.6 ppm (multiplet, 2H) | ~32 ppm |

| 4 | ~3.8 ppm (multiplet, 1H) | ~70 ppm |

| 5 | N/A | ~185 ppm |

Note: Chemical shifts are predictive and may vary slightly. The O-H proton will exchange with D₂O and will not be visible.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals in the ¹³C spectrum confirms the number of unique carbon atoms (5 are expected). The integration, splitting, and chemical shifts in the ¹H spectrum must all be consistent with the proposed structure. For instance, the methyl group (C1) protons should appear as a doublet due to coupling with the single proton on C4, and its integral should correspond to three protons.

Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry 5 mm NMR tube[12][13][14]. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument on the sample to achieve optimal resolution.

-

Acquire the ¹H spectrum using a standard pulse sequence. Use solvent suppression to minimize the residual HDO peak.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to both spectra.

-

Calibrate the ¹H spectrum to the residual HDO peak (typically ~4.79 ppm).

-

Integrate the signals in the ¹H spectrum and analyze the chemical shifts and coupling patterns (multiplicities).

-

Analyze the chemical shifts of the signals in the ¹³C spectrum.

-

Integrated Structure Confirmation Workflow

The power of this analytical approach lies not in any single technique, but in the seamless integration of all data points. Each result corroborates the others, leading to an unambiguous structural assignment.

Diagram: Integrated Workflow for Structure Elucidation.

Caption: Logical workflow demonstrating the synergy between analytical techniques.

References

-

Wikipedia. γ-Valerolactone. [Link]

-

PubChem. Sodium 4-hydroxypentanoate. [Link]

-

PubChem. (4R)-4-hydroxypentanoic acid. [Link]

-

SpectraBase. 4-Hydroxypentanoic acid. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]

-

ResearchGate. (PDF) Gamma-valerolactone-based solvents. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

PubChem. 4-Hydroxyvaleric acid. [Link]

-

ResearchGate. Structure elucidation of small organic molecules by contemporary computational chemistry methods. [Link]

-

ResearchGate. (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

White Rose Research Online. Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. Gamma-Valerolactone. [Link]

-

ResearchGate. GVL synthetic pathway. 4‐HPA=4‐hydroxypentanoic acid. [Link]

-

National Institutes of Health (NIH). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

ResearchGate. ¹H NMR spectrum of 5-methyldihydrofuran-2(3H)-one (γ-valerolactone). [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

- Google Patents.

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

National Institutes of Health (NIH). Microscale Methodology for Structure Elucidation of Natural Products. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Michigan State University. Table of IR Absorptions. [Link]

-

NP-MRD. Showing NP-Card for 2-Hydroxyvaleric acid (NP0083429). [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ACS Publications. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. [Link]

-

The Good Scents Company. 4-hydroxypentanoic acid. [Link]

-

Axios Research. 4-Hydroxypentanoic Acid. [Link]

-

Wikipedia. Depressant. [Link]

Sources

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sodium 4-hydroxypentanoate | C5H9NaO3 | CID 23709111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4R)-4-hydroxypentanoic acid | C5H10O3 | CID 51418995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. sites.bu.edu [sites.bu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Sodium 4-hydroxypentanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive investigation into the mechanism of action of Sodium 4-hydroxypentanoate. Structurally a prodrug, its pharmacological activity is primarily attributable to its principal active metabolite, gamma-hydroxybutyric acid (GHB). This document elucidates the metabolic activation pathway, details the primary molecular targets—notably the GABA-B receptor and the specific GHB receptor—and explores the downstream signaling cascades that mediate its effects as a central nervous system (CNS) depressant.[1][2][3] Furthermore, we present detailed, field-proven protocols for key in vitro and in vivo experiments designed to rigorously characterize and validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex pharmacology of this compound class.

Introduction and Metabolic Activation

Sodium 4-hydroxypentanoate, the sodium salt of 4-hydroxyvaleric acid (GHV), is not pharmacologically active in its own right. Its significance lies in its role as a prodrug that undergoes metabolic conversion to gamma-hydroxybutyric acid (GHB), the compound responsible for its clinical and physiological effects.[4] Sodium oxybate is the sodium salt of GHB and is an FDA-approved medication for narcolepsy, underscoring the therapeutic relevance of this pathway.[1] The investigation of Sodium 4-hydroxypentanoate's mechanism is, therefore, an investigation into the well-established, albeit complex, pharmacology of GHB.

The metabolic conversion is a critical first step. Following administration, Sodium 4-hydroxypentanoate is metabolized via beta-oxidation, yielding GHB.[5] This biotransformation is essential for the compound's activity, as GHB can readily cross the blood-brain barrier to engage its molecular targets within the CNS.

Figure 1: Metabolic activation and primary CNS targets of Sodium 4-hydroxypentanoate.

Pharmacodynamics: Primary Molecular Targets

The therapeutic and psychoactive effects of GHB are mediated through its interaction with at least two distinct receptor systems in the brain.[[“]]

The GABA-B Receptor: The Principal Mediator

The majority of GHB's clinically relevant effects, including sedation, muscle relaxation, and the consolidation of slow-wave sleep, are attributed to its activity as a weak agonist at the GABA-B receptor.[1][2][7][8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes from GABA-B1 and GABA-B2 subunits.[9][10] Its activation leads to inhibitory neurotransmission through two main effector pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions.[11] This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[11]

-

Inhibition of Voltage-Gated Calcium Channels: Presynaptically, GABA-B receptor activation can inhibit Ca2+ influx, which in turn reduces the release of other neurotransmitters.[12]

Figure 2: The GABA-B receptor signaling pathway activated by GHB.

The GHB Receptor

GHB also binds with high affinity to its own specific receptor, which is distinct from the GABA-B receptor.[4][5][13] The GHB receptor is an excitatory G-protein-coupled receptor.[4] At lower, more physiological concentrations of GHB, activation of this receptor can lead to the release of the excitatory neurotransmitter glutamate.[5] However, at the higher pharmacological doses used therapeutically, the effects of GHB are dominated by its action on the more numerous GABA-B receptors.[5][14] The precise role of the GHB receptor in the overall mechanism of action remains an area of active investigation.[2]

Methodologies for Mechanistic Investigation

To rigorously define the mechanism of action of Sodium 4-hydroxypentanoate, a multi-tiered experimental approach is required, focusing on its active metabolite, GHB.

In Vitro Assays for Target Validation

These assays are fundamental for confirming the interaction of GHB with its molecular targets and quantifying the functional consequences.

This protocol determines the binding affinity of GHB for the GABA-B receptor in brain tissue.

-

Objective: To determine the inhibition constant (Ki) of GHB at the GABA-B receptor.

-

Principle: This is a competitive binding assay where the test compound (unlabeled GHB) competes with a radiolabeled ligand (e.g., [3H]GABA) for binding to GABA-B receptors in a brain membrane preparation.

-

Methodology:

-

Tissue Preparation: Homogenize rat or mouse whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step multiple times to remove endogenous GABA.[15] An incubation with Triton X-100 can be included to destroy GABA uptake sites.[15]

-

Assay Setup: In a 96-well plate, add the brain membrane preparation, the radioligand ([3H]GABA), and varying concentrations of the test compound (GHB). To ensure specific binding to GABA-B receptors, add an excess of a GABA-A selective agonist (e.g., isoguvacine) to block the radioligand from binding to GABA-A sites.[15]

-

Nonspecific Binding: A set of wells should contain an excess of an unlabeled potent GABA-B agonist (e.g., baclofen) to determine nonspecific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a defined period (e.g., 20 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the GHB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of GHB that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

-

This assay measures the functional activation of G-proteins following receptor agonism, providing a direct measure of efficacy.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of GHB in activating G-proteins via the GABA-B receptor.

-

Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[16]

-

Methodology:

-

Membrane Preparation: Prepare brain membranes as described in Protocol 1.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, GDP, and the prepared membranes.

-

Incubation: Add varying concentrations of the agonist (GHB) to the membrane suspension. After a short pre-incubation, add [³⁵S]GTPγS to initiate the reaction. Incubate at 30°C for 60 minutes.

-

Termination & Separation: Terminate the reaction by rapid filtration over glass fiber filters.

-

Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of GHB. Fit the data to a sigmoidal curve to determine the EC50 and Emax values.

-

| Assay Type | Parameter Measured | Typical Expected Outcome for GHB at GABA-B Receptor |

| Radioligand Binding | Ki (Inhibition Constant) | Low micromolar range, indicating moderate affinity. |

| [³⁵S]GTPγS Functional Assay | EC50 (Potency) | Low to mid-micromolar range. |

| [³⁵S]GTPγS Functional Assay | Emax (Efficacy) | Lower than the full agonist GABA, confirming partial agonist activity. |

Table 1: Summary of in vitro assay parameters and expected outcomes for GHB.

Ex Vivo & In Vivo Assays for System-Level Effects

These experiments are crucial for understanding how the molecular actions of GHB translate into physiological effects on neuronal circuits and behavior.

This protocol measures how GHB modulates the release of other neurotransmitters from isolated nerve terminals.

-

Objective: To determine if GHB, via GABA-B activation, inhibits the release of neurotransmitters like glutamate or GABA.

-

Principle: Synaptosomes are isolated, sealed nerve terminals that can be stimulated to release neurotransmitters. The amount of neurotransmitter released into the supernatant can be quantified, typically by High-Performance Liquid Chromatography (HPLC).[17][18]

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) of rodents using a sucrose density gradient centrifugation method.

-

Pre-incubation: Pre-incubate the synaptosomes with GHB at various concentrations.

-

Depolarization: Stimulate neurotransmitter release by depolarization, typically by adding a high concentration of KCl to the buffer.

-

Sample Collection: After a short stimulation period, rapidly centrifuge the samples to pellet the synaptosomes. Collect the supernatant, which contains the released neurotransmitters.

-

Quantification: Analyze the neurotransmitter content in the supernatant using an established HPLC method with electrochemical or fluorescence detection.[17]

-

Data Analysis: Compare the amount of neurotransmitter released in the presence of GHB to the vehicle control. A reduction in release would indicate presynaptic inhibition.

-

Figure 3: Workflow for a synaptosome neurotransmitter release assay.

This approach directly measures the electrical activity of neurons and brain networks in a living animal.

-

Objective: To characterize the effects of systemically administered GHB on neuronal firing rates and sleep architecture.

-

Principle: Microelectrodes are implanted in specific brain regions (e.g., ventral tegmental area, cortex) of an anesthetized or freely moving animal to record action potentials.[14][19] Simultaneously, EEG electrodes on the skull surface record global brain wave activity.

-

Methodology:

-

Surgical Implantation: Surgically implant recording electrodes (for single-unit activity) and EEG/EMG electrodes (for sleep staging) in anesthetized rodents. Allow for recovery.

-

Baseline Recording: Record baseline neuronal firing and EEG/EMG activity before drug administration.

-

Drug Administration: Administer GHB (or vehicle) systemically (e.g., intraperitoneally).

-

Post-Drug Recording: Continue recording for several hours to observe changes in neuronal activity and sleep-wake states.

-

Data Analysis:

-

Single-Unit: Analyze changes in the firing rate and pattern of individual neurons. Expect inhibition of many neuron types due to hyperpolarization.[19]

-

EEG/Sleep: Score the EEG/EMG data into wakefulness, REM sleep, and non-REM (NREM) sleep stages. Quantify the time spent in each stage and the power of different frequency bands (e.g., delta, theta). Expect an increase in slow-wave (delta) sleep.[1]

-

-

Conclusion

The mechanism of action of Sodium 4-hydroxypentanoate is defined by its metabolic conversion to GHB. The primary pharmacological effects of GHB are mediated through its partial agonism at the inhibitory GABA-B receptor, leading to neuronal hyperpolarization and a reduction in neurotransmitter release. A secondary, less understood role is played by the excitatory GHB receptor. A comprehensive investigation requires a combination of in vitro binding and functional assays to confirm molecular interactions, complemented by ex vivo and in vivo studies to elucidate the resulting effects on neuronal circuits and physiological states like sleep. The protocols outlined in this guide provide a robust framework for researchers to rigorously explore the multifaceted pharmacology of this compound.

References

-

Urvila, M. & Benbadis, S. (2023). Sodium Oxybate. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024). Depressant. Wikipedia, The Free Encyclopedia. [Link]

-

Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In: Siegel, G.J., Albers, R.W., Brady, S.T., et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23663870, Sodium Oxybate. [Link]

-

Wikipedia contributors. (2024). γ-Hydroxybutyric acid. Wikipedia, The Free Encyclopedia. [Link]

-

Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87202123. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit1.7. [Link]

-

Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33, 109–147. [Link]

-

Darpo, B., et al. (2022). Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies. Clinical and translational science, 15(6), 1478–1488. [Link]

-

Molnár, T., et al. (2009). gamma-Hydroxybutyrate (GHB) induces GABA(B) receptor independent intracellular Ca2+ transients in astrocytes, but has no effect on GHB or GABA(B) receptors of medium spiny neurons in the nucleus accumbens. Neuroscience, 161(2), 374–386. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23709111, Sodium 4-hydroxypentanoate. [Link]

-

Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in neurobiology, 51(3), 337–361. [Link]

-

Gallocchio, F., et al. (2022). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of toxicology, 96(10), 2705–2722. [Link]

-

The Xyrem® International Study Group. (2002). A Double-Blind, Placebo-Controlled Study Demonstrates Sodium Oxybate Is Effective for the Treatment of Excessive Daytime Sleepiness in Narcolepsy. Journal of Clinical Sleep Medicine. [Link]

-

Kruegel, A. C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Patsnap. (2024). What is the mechanism of Sodium Oxybate?. Patsnap Synapse. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptors: Introduction. [Link]

-

ÜNALDI, E., & DEMİR, N. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-388. [Link]

-

Lee, S., et al. (2021). Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs. Cell reports, 36(5), 109489. [Link]

-

Williams, K. L., & Wessendorf, M. W. (2001). Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons. The Journal of pharmacology and experimental therapeutics, 296(3), 893–898. [Link]

-

Vienne, J., et al. (2010). Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation. Journal of Neuroscience, 30(42), 14194-14204. [Link]

-

Grady, S. R., et al. (2000). Pharmacological Characterization of Nicotinic Receptor-stimulated GABA Release From Mouse Brain Synaptosomes. The Journal of Pharmacology and Experimental Therapeutics, 292(1), 212-220. [Link]

-

Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 198–208. [Link]

-

ResearchGate. (2023). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]

-

Mamelak, M. (2012). gamma-Hydroxybutyrate/sodium oxybate: neurobiology, and impact on sleep and wakefulness. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Sodium oxybate. Wikipedia, The Free Encyclopedia. [Link]

-

Geng, Y., et al. (2013). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 18(9), 10543–10563. [Link]

-

Drugs.com. (2024). What is the mechanism of action of Xyrem in narcolepsy?. [Link]

-

Wikipedia contributors. (2024). GABAB receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Columbia Psychiatry. (2022). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest. YouTube. [Link]

-

Borgen, L. A., et al. (2022). Development of a lower-sodium oxybate formulation for the treatment of patients with narcolepsy and idiopathic hypersomnia. Expert opinion on drug discovery, 17(7), 765–780. [Link]

-

R Discovery. (n.d.). What are the mechanisms of action of sodium oxybate in its therapeutic use?. [Link]

-

Pistis, M., et al. (2005). Gamma-hydroxybutyrate (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects. Neuroscience, 132(1), 163–172. [Link]

-

Al-Rashed, A. S., et al. (2024). Oral Microbiome and Metabolome Changes During Orthodontic Treatments: A Systematic Review of Limited Clinical Evidence. Metabolites, 14(2), 85. [Link]

-

NeurologyLive. (2022). Real-World Data Highlights Reasons for Transitioning From Sodium Oxybate to Lower Sodium Oxybate. [Link]

-

Kamal, R. M., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. European addiction research, 22(3), 111–123. [Link]

-

Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]

Sources

- 1. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Depressant - Wikipedia [en.wikipedia.org]

- 5. Sodium Oxybate | C4H7NaO3 | CID 23663870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. GABAB receptor - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Metabolic Fate of Gamma-Valerolactone and the Emergence of Sodium 4-Hydroxypentanoate

Abstract

Gamma-valerolactone (GVL), a biomass-derived platform chemical, is gaining significant attention not only as a green solvent and biofuel precursor but also as a psychoactive substance and prodrug.[1] Its rising prevalence necessitates a deeper understanding of its metabolic journey within biological systems. This technical guide provides a comprehensive analysis of the role of sodium 4-hydroxypentanoate, the physiologically relevant salt of 4-hydroxypentanoic acid (4-HPA), as the primary active metabolite of GVL. We will explore the enzymatic conversion, pharmacological activity, putative downstream metabolic pathways, and the analytical methodologies essential for its detection and quantification in biological matrices. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and pharmacology.

Introduction to Gamma-Valerolactone (GVL)

Gamma-valerolactone (C₅H₈O₂) is a five-carbon lactone increasingly utilized in various industrial applications due to its favorable properties.[1] Derived from cellulosic biomass, GVL is lauded as a sustainable alternative to conventional petrochemical solvents.[1][2] Its utility spans from the production of biofuels to the fabrication of polymeric membranes.[1]

However, beyond its industrial applications, GVL has emerged in recreational drug markets as a legal substitute for gamma-hydroxybutyric acid (GHB), a controlled substance.[3][4] GVL itself is not the primary active agent; instead, it functions as a prodrug, undergoing rapid biotransformation after ingestion.[1][3] This metabolic activation is the central focus of this guide.

The Primary Metabolic Conversion: From GVL to 4-Hydroxypentanoate

The core of GVL's biological activity lies in its conversion to its active metabolite, 4-hydroxypentanoic acid (4-HPA), also known as gamma-hydroxyvaleric acid (GHV). At physiological pH, this acid exists predominantly as its conjugate base, 4-hydroxypentanoate, with sodium being the principal counter-ion in extracellular fluid.

Enzymatic Hydrolysis: The Gateway Reaction

The biotransformation of GVL is initiated by the hydrolytic cleavage of its lactone ring. This reaction is catalyzed by lactonase enzymes, which are abundant in the liver and plasma.[4] This enzymatic action is swift and efficient, leading to the systemic availability of 4-HPA.

Causality Behind the Conversion: The stability of GVL is pH-dependent. While stable under neutral conditions, the presence of specific enzymes (lactonases/esterases) in biological systems provides a catalytic environment that dramatically accelerates the ring-opening hydrolysis.[5] This is a common metabolic pathway for lactone-containing xenobiotics, converting a relatively lipophilic molecule into a more polar carboxylic acid, priming it for further metabolism or excretion.

Caption: Metabolic pathway of GVL to its active metabolite and putative downstream fate.

Pharmacological Profile of 4-Hydroxypentanoate

The psychoactive effects observed after GVL ingestion are attributable to 4-HPA. This metabolite is a structural homolog of GHB and shares a similar, albeit less potent, pharmacological profile.[3][4]

Receptor Interaction

4-HPA exerts its effects primarily through its interaction with the central nervous system.

-

GHB Receptor: 4-HPA is an agonist at the specific, high-affinity GHB receptor.[3][4] While its affinity for this receptor is approximately half that of GHB, it is sufficient to elicit significant neurological effects.[4]

-

GABA-B Receptor: Similar to GHB, 4-HPA is also a weak agonist at the inhibitory GABA-B receptor, particularly at higher concentrations.[6][7] This interaction is believed to contribute to the sedative and depressant effects associated with GVL/4-HPA overdose.[7]

The dual action on both excitatory GHB receptors and inhibitory GABA-B receptors results in a complex, dose-dependent clinical presentation, ranging from euphoria to sedation and respiratory depression.[7]

Comparative Potency

In vivo studies in animal models have consistently demonstrated that 4-HPA (and by extension, GVL) is less potent than GHB.[4] It produces similar effects, such as ataxia and catalepsy, but higher doses are required to achieve the same magnitude of effect.[4] This reduced potency is a critical factor in both its recreational use profile and its toxicological assessment.

Analytical Detection and Quantification in Biological Matrices

The ability to reliably detect GVL's metabolite, 4-HPA, is paramount for clinical toxicology and forensic investigations, especially in cases of suspected drug-facilitated sexual assault (DFSA).[3] Due to the rapid conversion of GVL, the parent compound is often undetectable, making 4-HPA the primary analytical target.

Gold-Standard Methodology: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is the reference method for the unambiguous identification and quantification of 4-HPA in urine.[3]

-

Rationale for Derivatization: 4-HPA is a polar, non-volatile molecule containing both a hydroxyl and a carboxylic acid group. It cannot be directly analyzed by GC. A crucial pre-analytical step is derivatization, which masks these polar functional groups, increasing the molecule's volatility and thermal stability. Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a di-TMS-derivative, is the most common approach.[3] This choice is based on the high efficiency and stability of the resulting TMS ethers and esters.

Quantitative Data from Human Studies

The following table summarizes reported concentrations of 4-HPA (GHV) in human urine samples following suspected GVL ingestion.

| Case Type | Analyte | Matrix | Concentration Range (mg/L) | Source |

| Suspected DFSA / GHB Abuse | 4-HPA (GHV) | Urine | 3.0 - 5.8 | Andresen-Streichert et al., 2013[3] |

Experimental Protocol: Quantification of 4-HPA in Urine via GC-MS

This protocol is a self-validating system adapted from established forensic toxicology methodologies.[3]

Caption: Experimental workflow for the detection of 4-HPA in urine.

Step-by-Step Methodology:

-

Internal Standard Spiking & pH Adjustment:

-

To a 500 µL aliquot of urine (calibrator, QC, or unknown sample), add an internal standard (IS), such as deuterated GHB (GHB-d6), to a final concentration of 5 mg/L. The IS is critical for correcting variations in extraction efficiency and instrument response, ensuring accuracy.

-

Acidify the sample by adding 50 µL of concentrated HCl. This protonates the carboxylate group of 4-HPA, converting it to the less polar carboxylic acid form, which is essential for efficient extraction into an organic solvent.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate) to the sample.

-

Vortex vigorously for 2 minutes to facilitate the transfer of 4-HPA from the aqueous urine matrix to the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Solvent Evaporation:

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40°C. This step concentrates the analyte prior to derivatization.

-

-

Derivatization:

-

To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Seal the tube and heat at 70°C for 20 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups of 4-HPA and the IS.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program starts at 60°C, holding for 1 minute, then ramping to 280°C.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This is a highly specific and sensitive technique where the instrument only monitors for pre-defined, characteristic ions of the target analyte. For di-TMS-GHV, characteristic ions include m/z 218 (target ion for quantification) and m/z 117, 157 (qualifier ions for identity confirmation).[3]

-

Conclusion and Future Directions

Sodium 4-hydroxypentanoate is unequivocally the principal active metabolite of gamma-valerolactone. Its formation via enzymatic hydrolysis is a rapid and efficient process, leading to a pharmacological profile that mimics GHB, albeit with lower potency. The continued emergence of GVL as a substance of abuse underscores the critical need for robust and validated analytical methods in clinical and forensic laboratories. While the primary metabolic activation is well-understood, further research is required to fully elucidate the downstream metabolic fate of 4-HPA and to establish a comprehensive pharmacokinetic profile in humans. Such data will be invaluable for interpreting toxicological findings and informing public health and regulatory bodies.

References

-

Title: γ-Hydroxybutyric acid Source: Wikipedia URL: [Link]

-

Title: γ-Valerolactone Source: Wikipedia URL: [Link]

-

Title: Uptake of Gamma-Valerolactone-Detection of Gamma-Hydroxyvaleric Acid in Human Urine Samples Source: ResearchGate URL: [Link]

-

Title: Gamma-Valerolactone Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Effect of Repeated Administration of ɣ-Valerolactone (GVL) and GHB in the Mouse: Neuroadaptive Changes of the GHB and GABAergic System Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Depressant Source: Wikipedia URL: [Link]

-

Title: Gamma-valerolactone: A sustainable liquid for energy and chemicals Source: City University of Hong Kong Scholars URL: [Link]

Sources

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Repeated Administration of ɣ-Valerolactone (GVL) and GHB in the Mouse: Neuroadaptive Changes of the GHB and GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Depressant - Wikipedia [en.wikipedia.org]

Determining the solubility of 4-hydroxypentanoic acid in various organic solvents.

An In-depth Technical Guide to Determining the Solubility of 4-Hydroxypentanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

4-Hydroxypentanoic acid (4-HPA) is a molecule of significant scientific and industrial interest. Its bifunctional nature, featuring both a hydroxyl and a carboxylic acid group, establishes it as a versatile chiral building block for synthesizing valuable chemicals, including the green solvent γ-valerolactone (GVL) and biodegradable polyhydroxyalkanoates (PHAs).[1] A fundamental understanding of its solubility in various organic solvents is paramount for its practical application in chemical synthesis, process design, purification, and formulation development. The ability to predict and precisely measure its solubility dictates solvent selection for reactions, extractions, and crystallizations, directly impacting process efficiency, yield, and economic viability.

This technical guide provides a comprehensive framework for determining the solubility of 4-hydroxypentanoic acid. Moving beyond a simple recitation of protocols, this document elucidates the underlying physicochemical principles that govern solubility and presents a robust, self-validating experimental workflow designed for the rigorous standards of research and pharmaceutical development.

The Molecular Basis of 4-Hydroxypentanoic Acid's Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

4-Hydroxypentanoic acid (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) possesses two key functional groups that govern its behavior: a terminal carboxylic acid (-COOH) and a hydroxyl group (-OH) at the C4 position.[1][2]

-

Hydrogen Bonding: Both the hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows 4-HPA to interact strongly with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., ketones, ethers).

-

Polarity: The presence of three oxygen atoms makes 4-HPA a highly polar molecule. The carboxylic acid group, in particular, creates a significant dipole moment. This polarity suggests favorable interactions with polar solvents.

-

Aliphatic Backbone: The five-carbon chain is a nonpolar component. While relatively short, it contributes to van der Waals interactions, which are the primary forces at play in nonpolar solvents (e.g., alkanes, aromatic hydrocarbons).

Consequently, a high solubility is anticipated in polar solvents capable of hydrogen bonding, with solubility decreasing as the solvent polarity diminishes.

Table 1: Physicochemical Properties of 4-Hydroxypentanoic Acid

| Property | Value | Source |

| IUPAC Name | 4-hydroxypentanoic acid | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1][3][4] |

| pKa | 4.686 (at 18 °C) | [1] |

| Boiling Point | 277.3 °C (at 760 mmHg) | [1] |

| XLogP3-AA | -0.2 | [3][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

A Validated Framework for Experimental Solubility Determination

To ensure accuracy and reproducibility, a systematic approach is essential. The isothermal equilibrium shake-flask method is a gold-standard technique, recognized for its reliability.[5] This method involves equilibrating an excess of the solute with the solvent at a constant temperature until the solution is saturated. The subsequent quantification of the solute concentration in the liquid phase provides the solubility value.

The entire experimental process is a self-validating system, where equilibrium is the key checkpoint. Confirmation of equilibrium is critical and can be achieved by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes over time.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to yield high-quality, reproducible solubility data.

I. Materials and Apparatus:

-

4-Hydroxypentanoic acid (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass vials with PTFE-lined screw caps

-

Thermostatted orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Refractive Index (RI) detector

II. Procedure:

-

Preparation: To a series of vials, add a known volume or mass of each selected solvent (e.g., 5 mL).

-

Addition of Solute: Add an excess amount of 4-HPA to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in the thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostat for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean, tared vial.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. Dilute a known mass of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for quantifying 4-HPA in the saturated solvent samples.[1] Its specificity allows for accurate measurement even in complex matrices.

Validated HPLC Method

I. Instrumentation and Conditions:

-

System: HPLC with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A degassed mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase is 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[1] The acidic pH ensures that the carboxylic acid group of 4-HPA is protonated, leading to consistent retention and improved peak symmetry.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Low UV (e.g., 210 nm), as 4-HPA lacks a strong chromophore.

-

Injection Volume: 10-20 µL.

II. Procedure for Quantification:

-

Standard Preparation: Prepare a stock solution of 4-HPA of known concentration in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Calibration: Inject the standard solutions into the HPLC system. Generate a calibration curve by plotting the peak area against the concentration of each standard. The curve should exhibit excellent linearity (R² > 0.999).[1]

-

Sample Analysis: Inject the prepared (diluted) samples from the solubility experiment.

-

Calculation: Determine the concentration of 4-HPA in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility can be expressed in various units, such as g/L, mol/L, or g/100g of solvent, in accordance with IUPAC recommendations.[6][7]

Anticipated Solubility Profile and Data Interpretation

While experimental determination is essential, the physicochemical properties of 4-HPA allow for a reasoned prediction of its solubility across different solvent classes. This predictive exercise is crucial for efficient experimental design.

Table 2: Predicted Solubility of 4-HPA in Representative Organic Solvents

| Solvent | Solvent Class | Dielectric Constant (20-25°C)[8] | Predicted Solubility | Primary Interaction Mechanism |

| Methanol | Polar Protic | 32.6 | Very High | Strong Hydrogen Bonding (Donor & Acceptor) |

| Ethanol | Polar Protic | 24.6 | High | Strong Hydrogen Bonding (Donor & Acceptor) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very High | Strong H-Bond Acceptor, High Polarity |

| Acetone | Polar Aprotic | 21.0 | High | H-Bond Acceptor, Dipole-Dipole |

| Acetonitrile | Polar Aprotic | 36.6 | Moderate | High Polarity but Weaker H-Bond Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate-Low | Weaker H-Bond Acceptor, Lower Polarity |

| Dichloromethane | Polar Aprotic | 9.1 | Low | Weak H-Bond Acceptor, Moderate Polarity |

| Toluene | Nonpolar Aromatic | 2.4 | Very Low | Van der Waals forces |

| n-Hexane | Nonpolar Aliphatic | 1.9 | Insoluble | Van der Waals forces |

Interpretation: The data should confirm that the solubility of 4-HPA is highest in highly polar, hydrogen-bonding solvents. The presence of both a hydrogen bond donor (-OH) and acceptor (-COOH) in the solute molecule leads to strong, favorable interactions with solvents that have complementary capabilities. As the solvent polarity and its ability to participate in hydrogen bonding decrease, the solubility is expected to drop significantly.

Conclusion

Determining the solubility of 4-hydroxypentanoic acid is a critical step in harnessing its full potential as a chemical intermediate. The methodology detailed in this guide, centered on the isothermal equilibrium principle and validated by precise HPLC quantification, provides a robust pathway to acquiring accurate and reliable data. The expected results underscore the fundamental chemical principle of "like dissolves like," with the polar, hydrogen-bonding nature of 4-HPA dictating its high solubility in polar solvents. This foundational data empowers researchers and process chemists to make informed decisions in the design of efficient and sustainable chemical processes, from laboratory-scale synthesis to industrial production and pharmaceutical formulation.

References

-

The Good Scents Company. 4-hydroxypentanoic acid. Available at: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds (2023). Available at: [Link]

-

IUPAC (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51418995, (4R)-4-hydroxypentanoic acid. Available at: [Link]

-

University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa) (2025). Available at: [Link]

-

International Union of Pure and Applied Chemistry. Solubility Data Series. Available at: [Link]

-